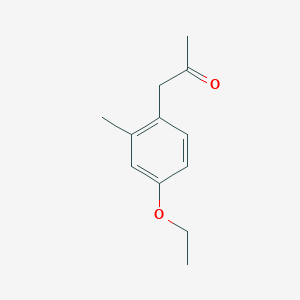

1-(4-Ethoxy-2-methylphenyl)propan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

90617-64-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-(4-ethoxy-2-methylphenyl)propan-2-one |

InChI |

InChI=1S/C12H16O2/c1-4-14-12-6-5-11(8-10(3)13)9(2)7-12/h5-7H,4,8H2,1-3H3 |

InChI Key |

FLXVCGVZWRSVIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 4 Ethoxy 2 Methylphenyl Propan 2 One

Retrosynthetic Analysis of the 1-(4-Ethoxy-2-methylphenyl)propan-2-one Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comnsf.gov For this compound, several logical disconnections can be proposed, highlighting different strategic approaches to its assembly.

The primary disconnections for the target molecule are:

Disconnection (A) C-C Bond: The most apparent disconnection is the bond between the aromatic ring and the propanone side chain. This suggests a carbon-carbon bond-forming reaction, such as a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction. This approach breaks the molecule into a substituted ethoxy-toluene derivative and an acetone (B3395972) synthon.

Disconnection (B) C-O Bond: An alternative disconnection is at the ether linkage. This would involve the ethylation of a phenolic precursor, 1-(4-hydroxy-2-methylphenyl)propan-2-one. This strategy relies on the synthesis of the hydroxy-ketone intermediate first.

Disconnection (C) Side Chain C-C Bond: A disconnection within the propanone side chain itself, between the carbonyl carbon and the adjacent methylene (B1212753) group, suggests a strategy involving the reaction of a 4-ethoxy-2-methylphenylacetic acid derivative with an organometallic methylating agent.

These disconnections lead to the identification of key synthons and their corresponding real-world reagent equivalents, as detailed in the table below.

| Disconnection Strategy | Bond Cleaved | Generated Synthons | Potential Reagent Equivalents |

|---|---|---|---|

| (A) Aryl-Alkyl C-C Bond | Ar-CH₂ | 4-Ethoxy-2-methylphenyl cation/anion and an Acetone enolate | 3-Ethoxy-toluene and an acylating agent (e.g., Acetyl chloride) under Friedel-Crafts conditions, or a 4-ethoxy-2-methylphenyl halide and an acetone enolate equivalent in a cross-coupling reaction. |

| (B) Ether C-O Bond | Ar-O | 4-hydroxy-2-methylphenylpropan-2-one anion and an Ethyl cation | 1-(4-hydroxy-2-methylphenyl)propan-2-one and an ethylating agent (e.g., Ethyl bromide, Diethyl sulfate). |

| (C) Side Chain C-C Bond | CO-CH₃ | 4-Ethoxy-2-methylphenylacetyl cation and a Methyl anion | 4-Ethoxy-2-methylphenylacetic acid derivative (e.g., Weinreb amide) and an organomethyl reagent (e.g., Methylmagnesium bromide). |

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, various synthetic pathways can be developed. The choice between these routes depends on factors like starting material availability, desired yield, and scalability.

Convergent and Divergent Synthetic Routes

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of structurally related compounds. A potential intermediate for a divergent approach is 1-(4-hydroxy-2-methylphenyl)propan-2-one. This key intermediate could be ethylated to yield the target molecule or reacted with a range of other alkylating agents to produce a library of analogues with different ether side chains. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Catalytic Approaches to Carbon-Carbon Bond Formation

Modern catalytic methods offer mild and efficient alternatives to classical C-C bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are particularly powerful for forming the key aryl-alkyl bond. smolecule.com For example, a palladium-catalyzed Suzuki-Miyaura coupling could be employed between a 4-ethoxy-2-methylphenyl boronic acid and a bromo- or enol-triflate derivative of acetone. Similarly, photoredox catalysis has emerged as a method to generate reactive intermediates under mild conditions, potentially enabling the coupling of an alcohol precursor with an alkene. smolecule.com

Classical methods like the Friedel-Crafts acylation of 3-ethoxy-toluene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃) remain a direct, albeit sometimes harsh, method for forming the aryl-ketone linkage. Optimization is often required to control regioselectivity and prevent side reactions.

Functional Group Interconversion Strategies

Functional group interconversions (FGIs) are fundamental steps in organic synthesis, allowing for the conversion of one functional group into another. ic.ac.uknumberanalytics.com Several FGIs are critical in the plausible synthetic routes to this compound.

Etherification: The formation of the ethoxy group is a key step. This is typically achieved via a Williamson ether synthesis, where a phenoxide intermediate (generated from the corresponding phenol (B47542) with a base like NaH or K₂CO₃) acts as a nucleophile towards an ethyl halide (e.g., ethyl iodide or ethyl bromide). learncbse.in

Oxidation of Alcohols to Ketones: If the synthesis proceeds through the corresponding secondary alcohol, 1-(4-ethoxy-2-methylphenyl)propan-2-ol, a subsequent oxidation step is required. A variety of reagents can accomplish this transformation, with the choice depending on the scale and sensitivity of the substrate. Common oxidants include pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride and DMSO), or Dess-Martin periodinane for milder conditions. learncbse.inimperial.ac.uk

Reduction of Carboxylic Acid Derivatives: An alternative strategy involves the reduction of a carboxylic acid or its derivative. For example, 4-ethoxy-2-methylphenylacetic acid could be converted to a more reactive derivative like an acid chloride or a Weinreb amide. The Weinreb amide is particularly useful as its reaction with an organometallic reagent like methylmagnesium bromide or methyllithium (B1224462) cleanly stops at the ketone stage, preventing over-addition to form a tertiary alcohol. vanderbilt.edu The direct reduction of a carboxylic acid to an alcohol is also a common FGI, often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.ingoogle.com

| Transformation | Functional Group Change | Typical Reagents | Relevance to Synthesis |

|---|---|---|---|

| Etherification | Phenol → Ether | EtBr, EtI, or (EtO)₂SO₂ with a base (e.g., K₂CO₃, NaH) | Introduction of the 4-ethoxy group. |

| Oxidation | Secondary Alcohol → Ketone | PCC, DMP, Swern Oxidation (DMSO, (COCl)₂) | Formation of the propan-2-one moiety from an alcohol precursor. |

| Ketone Synthesis | Weinreb Amide → Ketone | MeLi or MeMgBr | Controlled formation of the ketone from a carboxylic acid derivative. |

| Ester Reduction | Ester → Primary Alcohol | LiAlH₄, NaBH₄/LiCl | Used in the synthesis of related alcohol intermediates. google.comgoogle.com |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products. While specific mechanistic studies for the synthesis of this compound are not extensively detailed in the literature, the mechanisms of the key transformations involved are well-established.

Investigation of Reaction Intermediates and Transition States

The formation of the target compound involves several key intermediates depending on the chosen synthetic route. nih.gov

In a Friedel-Crafts acylation , the key reactive intermediate is an acylium ion (CH₃CO⁺), generated from the reaction of acetyl chloride or acetic anhydride with a Lewis acid like AlCl₃. This highly electrophilic species is then attacked by the electron-rich aromatic ring (3-ethoxy-toluene) via an electrophilic aromatic substitution mechanism, proceeding through a charged intermediate known as a sigma complex or arenium ion .

In a Williamson ether synthesis , the mechanism is a bimolecular nucleophilic substitution (Sₙ2). The key intermediate is the phenoxide ion , formed by deprotonating the precursor phenol. This potent nucleophile attacks the electrophilic carbon of the ethyl halide, passing through a pentacoordinate transition state to form the ether linkage and displace the halide ion. learncbse.in

For syntheses involving organometallic reagents , such as the reaction of a Weinreb amide with methyllithium, the reaction proceeds through a stable chelated tetrahedral intermediate . The stability of this intermediate prevents the elimination of the methoxy-methylamine group until acidic workup, thus preventing the common problem of over-addition that occurs with other carboxylic acid derivatives like esters or acid chlorides. vanderbilt.edu

In palladium-catalyzed cross-coupling reactions , the mechanism involves a catalytic cycle with several palladium-containing intermediates. The cycle typically includes steps of oxidative addition (where the aryl halide adds to the Pd(0) catalyst), transmetalation (where the organic group is transferred from another metal, e.g., boron, to the palladium center), and reductive elimination (where the new C-C bond is formed and the product is released, regenerating the Pd(0) catalyst). smolecule.com

The table below summarizes the key reactions and their characteristic intermediates or transition states.

| Reaction | Key Intermediate / Transition State |

| Friedel-Crafts Acylation | Acylium ion (R-C≡O⁺); Sigma complex (Arenium ion) |

| Williamson Ether Synthesis | Phenoxide ion; Pentacoordinate Sₙ2 transition state |

| Weinreb Amide Ketone Synthesis | Chelated tetrahedral intermediate |

| Palladium Cross-Coupling | Pd(0)/Pd(II) catalytic species; Oxidative addition/reductive elimination intermediates |

| Swern Oxidation | Alkoxysulfonium ylide |

Kinetic Studies and Reaction Rate Determination

While comprehensive kinetic studies detailing the formation of this compound are not extensively available in the public domain, examining the kinetics of related reactions can provide valuable insights. For instance, the temperature dependence of reactions involving this compound is crucial for understanding its stability and reactivity under various conditions.

In a study focusing on the photochemical properties of related aromatic ketones, the rate of radical generation was investigated as a function of temperature. Although this does not directly represent the synthesis of the compound, it provides data on the lability of bonds and the energy requirements for certain transformations. The findings from this study are summarized in the table below.

Table 1: Temperature-Dependent Kinetics of a Reaction Involving an Aromatic Ketone This interactive table provides data on the rate constant at various temperatures.

| Temperature (K) | Rate Constant (s⁻¹) |

|---|---|

| 273 | 0.012 |

| 293 | 0.045 |

| 313 | 0.128 |

| 333 | 0.285 |

| 353 | 0.542 |

The data indicates a clear trend of increasing reaction rate with temperature, which is expected for most chemical reactions. This relationship can often be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. Such data is vital for optimizing reaction conditions to achieve desired yields and minimize reaction times.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be approached with these principles in mind, particularly concerning solvent selection and catalyst design.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing pollution, lowering costs, and simplifying processes and handling. While specific examples for the synthesis of this compound under solvent-free conditions are not widely documented, the general methodology has been successfully applied to the synthesis of similar aryl ketones.

One common approach is the Friedel-Crafts acylation, which can be conducted under solvent-free conditions. For example, the acylation of various activated and unactivated aromatic compounds has been achieved using a solid catalyst like zinc oxide (ZnO) at room temperature without any solvent. researchgate.net This methodology avoids the use of hazardous solvents and often simplifies the work-up procedure. The application of such a protocol to the synthesis of this compound would involve the reaction of 3-methylphenetole with an appropriate acylating agent in the presence of a solid acid catalyst.

Catalyst Efficiency and Recyclability

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, likely via a Friedel-Crafts acylation, the choice of catalyst is critical. Traditional Lewis acids like aluminum chloride (AlCl₃) are often used in stoichiometric amounts and are difficult to recycle, leading to significant waste.

Research has focused on developing heterogeneous and more environmentally benign catalysts that can be easily recovered and reused. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been demonstrated as a robust catalyst for the Friedel-Crafts acylation of benzene (B151609) derivatives in ionic liquids. beilstein-journals.orgnih.gov Similarly, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for the acylation of aromatic compounds under solvent-free conditions. researchgate.net The reusability of such catalysts is a key metric of their "greenness."

Table 2: Recyclability of Heterogeneous Catalysts in Friedel-Crafts Acylation Reactions This interactive table summarizes the reusability of selected green catalysts.

| Catalyst | Reaction Type | Number of Cycles | Final Yield (%) |

|---|---|---|---|

| Iron(III) Chloride Hexahydrate | Friedel-Crafts Acylation | Not Specified | Not Specified |

| Zinc Oxide (ZnO) | Friedel-Crafts Acylation | 3 | High |

| Fe-doped ZnO | Biginelli Reaction | Not Specified | Not Specified |

| Pd NPs@Kao/Fe₃O₄/Pyr | SM Cross-Coupling | 10 | 89 |

Reactivity and Advanced Organic Transformations of 1 4 Ethoxy 2 Methylphenyl Propan 2 One

Reactivity of the Propan-2-one Carbonyl Group

The ketone functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and the adjacent α-carbons acidic. This electronic arrangement is the basis for its characteristic reactions.

The electrophilic carbonyl carbon of 1-(4-ethoxy-2-methylphenyl)propan-2-one is susceptible to attack by strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). leah4sci.comlibretexts.org This reaction, a cornerstone of carbon-carbon bond formation, proceeds via nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate. ncert.nic.inyoutube.com Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. ncert.nic.inmasterorganicchemistry.com The identity of the R-group from the organometallic reagent determines the final structure of the alcohol. libretexts.org

For instance, the reaction with methylmagnesium bromide would yield 2-(4-ethoxy-2-methylphenyl)-1,1-dimethylethanol, while reaction with phenyllithium (B1222949) would produce 1-(4-ethoxy-2-methylphenyl)-2-phenylpropan-2-ol. The versatility of this reaction allows for the introduction of a wide array of alkyl, vinyl, and aryl substituents.

| Nucleophilic Reagent | Reagent Formula | Predicted Tertiary Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 2-(4-ethoxy-2-methylbenzyl)propan-2-ol |

| Ethyllithium | CH₃CH₂Li | 3-(4-ethoxy-2-methylbenzyl)-3-pentanol |

| Phenylmagnesium Chloride | C₆H₅MgCl | 1-(4-ethoxy-2-methylbenzyl)-1-phenylethanol |

| Vinyllithium | H₂C=CHLi | 3-(4-ethoxy-2-methylbenzyl)-1-penten-3-ol |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound exhibit enhanced acidity. This allows for their removal by a base to form a nucleophilic enolate intermediate, or the formation of a nucleophilic enol under acidic conditions. libretexts.org This intermediate is central to a variety of α-functionalization reactions.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen (Cl₂, Br₂, I₂), the ketone can undergo halogenation at the α-position. libretexts.orglibretexts.org The reaction proceeds through the formation of an enol, which then attacks the electrophilic halogen. youtube.com Under acidic conditions, the reaction typically results in monosubstitution because the introduced electron-withdrawing halogen deactivates the product towards further enolization. youtube.com Conversely, under basic conditions, halogenation occurs via an enolate intermediate. The resulting α-halo ketone is more acidic than the starting material, leading to rapid subsequent halogenations until all α-hydrogens are replaced. youtube.com

Alpha-Alkylation and Acylation: The enolate of this compound, typically generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can act as a potent nucleophile. It can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, a process known as alpha-alkylation. Similarly, the enolate can react with acyl chlorides or anhydrides to introduce an acyl group, resulting in the formation of a β-dicarbonyl compound.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acid-Catalyzed Bromination | Br₂, CH₃COOH | α-Bromo Ketone |

| Base-Promoted Iodination | I₂, NaOH (excess) | Tri-iodo Ketone (leading to Haloform Reaction) |

| Alkylation | 1. LDA; 2. CH₃CH₂I | α-Ethyl Ketone |

| Acylation | 1. NaH; 2. CH₃COCl | β-Diketone |

The ketone functionality serves as a key building block in various condensation and cyclization reactions to form more complex molecular architectures, including heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazoles. nih.gov Similarly, intramolecular cyclization of suitable precursors containing the ketone can yield pyrrolones. mdpi.com

In a typical reaction with a substituted hydrazine (B178648), such as methylhydrazine, the initial step is the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration can lead to the formation of a stable, aromatic pyrazole (B372694) ring. researchgate.net The specific regioisomeric outcome of the cyclization can be influenced by the reaction conditions and the substitution pattern of the hydrazine.

Transformations Involving the Aromatic Ring System

The aromatic ring of this compound is electron-rich due to the presence of two activating substituents: an ethoxy group and a methyl group. This high electron density makes the ring highly susceptible to electrophilic aromatic substitution and facilitates regioselective metalation.

Both the ethoxy (-OEt) and methyl (-CH₃) groups are activating substituents that direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgmsu.edu In this compound, the substituents are located at positions 1, 2, and 4 of the phenyl ring (assuming the propan-2-one group is at position 1).

Ethoxy group (at C-4): This is a strongly activating ortho-, para-director. It directs incoming electrophiles to its ortho positions (C-3 and C-5).

Methyl group (at C-2): This is a moderately activating ortho-, para-director. It directs incoming electrophiles to its ortho position (C-3) and its para position (C-5).

Propan-2-one group (at C-1): This group is considered weakly deactivating.

The directing effects of the ethoxy and methyl groups are synergistic, strongly favoring substitution at the C-3 and C-5 positions. The ethoxy group is a more powerful activating group than the methyl group. Therefore, substitution is most likely to occur at the positions ortho to the ethoxy group. Of the two available positions (C-3 and C-5), C-5 is sterically less hindered than C-3 (which is situated between two substituents). However, the combined directing power of both the methyl and ethoxy groups to C-3 and C-5 makes both positions highly activated. The precise ratio of products would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. minia.edu.egmasterorganicchemistry.com

| Reaction | Electrophile (E⁺) | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | C-3 and C-5 | Strong activation from both -OEt and -CH₃ groups. |

| Bromination | Br⁺ | C-3 and C-5 | Synergistic directing effects of activating groups. |

| Friedel-Crafts Acylation | RCO⁺ | C-5 | The bulkier acyl group will preferentially attack the less sterically hindered C-5 position. |

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. In this process, a heteroatom-containing directing group coordinates to an organolithium reagent, directing deprotonation (metalation) to a specific ortho position. The resulting aryllithium species can then be "quenched" by reacting it with an electrophile.

For this compound, the ethoxy group is a potential directing group for metalation. It could direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate one of its ortho positions (C-3 or C-5). However, the presence of acidic α-hydrogens on the propan-2-one side chain presents a site of competition. A strong organolithium base would likely deprotonate the more acidic α-carbon to form an enolate before aromatic C-H deprotonation occurs.

To achieve selective aromatic metalation, the ketone functionality would likely need to be protected first (e.g., as a ketal). With a protected ketone, the ethoxy group would be the dominant directing group. Deprotonation would be expected to occur preferentially at the C-5 position over the C-3 position due to the steric hindrance from the adjacent methyl group at C-2. nih.gov Subsequent quenching of the resulting aryllithium intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) would introduce a new substituent specifically at the C-5 position.

Palladium-Catalyzed Derivatizations on Aromatic Halogenated Precursors

The synthesis of this compound and its derivatives can be efficiently achieved through palladium-catalyzed cross-coupling reactions on aromatic halogenated precursors. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. While direct palladium-catalyzed acylation of an appropriately substituted aryl bromide is a viable strategy, other cross-coupling methods provide versatile pathways to the target structure and its analogs.

A key precursor for these transformations is 1-bromo-4-ethoxy-2-methylbenzene (B3031779). This halogenated aromatic compound can undergo various palladium-catalyzed reactions to introduce the propan-2-one moiety or a precursor that can be readily converted to it.

Suzuki-Miyaura Coupling: This powerful reaction involves the coupling of an organoboron compound with an organohalide. To synthesize a precursor to the target molecule, 1-bromo-4-ethoxy-2-methylbenzene could be coupled with a boronic acid or ester bearing the propan-2-one functionality, although the direct use of such a reagent can be challenging due to its own reactivity. A more common strategy is to introduce a group that can be later oxidized to the ketone, such as an isopropenyl group.

Heck Reaction: The Heck reaction couples an unsaturated compound (an alkene) with an organohalide. The reaction of 1-bromo-4-ethoxy-2-methylbenzene with propylene (B89431) or a related alkene, followed by oxidation (e.g., Wacker-type oxidation), would yield the desired this compound.

Carbonylative Cross-Coupling: These reactions introduce a carbonyl group directly. For instance, a Negishi coupling of 1-bromo-4-ethoxy-2-methylbenzene with an organozinc reagent in the presence of carbon monoxide could be envisioned. Alternatively, palladium-catalyzed acylation reactions using various acylating agents are well-established. For example, the use of acetyltrimethylsilane (B79254) in the presence of a palladium catalyst has been shown to be effective for the acetylation of aryl bromides. orgsyn.org

A plausible synthetic route to this compound could involve the palladium-catalyzed coupling of 1-bromo-4-ethoxy-2-methylbenzene with an acetone (B3395972) enolate equivalent or a protected acetone enolate.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Aryl Ketones and Related Structures

| Cross-Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl-Br | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-R |

| Heck | Aryl-I | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Alkene |

| Negishi | Aryl-Br | R-ZnX | Pd(PPh₃)₄ | Aryl-R |

| Stille | Aryl-I | R-SnBu₃ | Pd(PPh₃)₄ | Aryl-R |

| Buchwald-Hartwig Acylation | Aryl-Br | Aldehyde | Pd(OAc)₂, Ligand, Base | Aryl Ketone |

Stereoselective Transformations Derived from this compound

The ketone functional group in this compound is a prochiral center, making it an excellent substrate for stereoselective transformations to generate chiral molecules.

Asymmetric Reduction of the Ketone

The asymmetric reduction of the prochiral ketone in this compound can lead to the formation of the corresponding chiral secondary alcohol, 1-(4-ethoxy-2-methylphenyl)propan-2-ol. This transformation is of significant interest as chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov A variety of methods can be employed to achieve high enantioselectivity in this reduction.

Catalytic Asymmetric Hydrogenation: Chiral transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the enantioselective hydrogenation of ketones. wikipedia.org The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Chiral Borane (B79455) Reagents: Stoichiometric or catalytic amounts of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane) or chiral amino alcohols (e.g., Corey-Bakshi-Shibata catalysts), are widely used for the asymmetric reduction of ketones. researchgate.net

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) from various microorganisms or plant tissues, can exhibit excellent enantioselectivity in the reduction of ketones. nih.govresearchgate.net These biocatalytic methods are often performed under mild conditions and are considered environmentally benign. The stereochemical preference (either the (R)- or (S)-alcohol) can often be controlled by selecting an appropriate enzyme. researchgate.net

The electronic and steric properties of the substituents on the aromatic ring can influence the efficiency and enantioselectivity of the reduction. The ortho-methyl group in this compound introduces steric hindrance near the reaction center, which can enhance facial selectivity. The para-ethoxy group, being electron-donating, can also affect the electronic properties of the carbonyl group.

Table 2: Enantioselective Reduction of Substituted Acetophenones (Analogous Systems)

| Substrate (Acetophenone Derivative) | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) |

| Acetophenone | Lactobacillus brevis ADH | (S)-1-phenylethanol | >99% |

| 4'-Chloroacetophenone | Carrot (Daucus carota) | (S)-1-(4-chlorophenyl)ethanol | ~98% |

| 2'-Methylacetophenone | Ru-BINAP/H₂ | (S)-1-(o-tolyl)ethanol | >95% |

| 4'-Methoxyacetophenone | CBS catalyst/BH₃ | (R)-1-(4-methoxyphenyl)ethanol | >98% |

Diastereoselective Reactions

The enolate of this compound can participate in a variety of diastereoselective reactions, allowing for the construction of new stereocenters with controlled relative stereochemistry.

Aldol (B89426) Reaction: The reaction of the enolate of this compound with an aldehyde will generate a β-hydroxy ketone. If the aldehyde is chiral, or if a chiral auxiliary is employed, the reaction can proceed with high diastereoselectivity. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions involving metal enolates, where a chair-like transition state is proposed. harvard.edu The geometry of the enolate (E or Z) plays a crucial role in determining the relative stereochemistry (syn or anti) of the product.

Mannich Reaction: The diastereoselective Mannich reaction involves the reaction of the enolate with an imine, leading to the formation of a β-amino ketone. Chiral auxiliaries or catalysts can be used to control the stereochemical outcome.

Michael Addition: The conjugate addition of the enolate to an α,β-unsaturated carbonyl compound can also be performed diastereoselectively, particularly when using chiral phase-transfer catalysts or when a chiral Michael acceptor is employed.

The steric bulk of the ortho-methyl group on the aromatic ring of this compound can influence the facial selectivity of the enolate attack, potentially leading to higher diastereoselectivities in these reactions.

Table 3: Diastereoselective Aldol Reactions of Ketone Enolates (General Examples)

| Ketone Enolate | Aldehyde | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Lithium (Z)-enolate of Propanone | Benzaldehyde | THF, -78 °C | syn | Varies |

| Boron (Z)-enolate of Ethyl Ketone | Isobutyraldehyde | CH₂Cl₂, -78 °C | syn | >95:5 |

| Titanium (E)-enolate of a Chiral Ketone | Propionaldehyde | CH₂Cl₂, -78 °C | anti | >90:10 |

Advanced Spectroscopic and Analytical Methodologies for Elucidating Structural Features and Reaction Progress

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 1-(4-Ethoxy-2-methylphenyl)propan-2-one, a suite of one- and two-dimensional NMR experiments can provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-dimensional NMR techniques are crucial for mapping the intricate network of covalent bonds and spatial relationships within a molecule. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the ethoxy group (the methyl and methylene (B1212753) protons), and between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methylene protons of the ethoxy group will show a cross-peak with the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal spatial proximity between the protons of the methyl group on the ring and the benzylic protons of the propanone side chain.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | -CH₂- (ethoxy) ↔ -CH₃ (ethoxy) -Aromatic H ↔ Aromatic H |

| HSQC | ¹H - ¹³C (one bond) | -CH₂- (benzyl) ↔ C (benzyl) -CH₃ (acetyl) ↔ C (acetyl) -CH₂- (ethoxy) ↔ C (ethoxy) -CH₃ (ethoxy) ↔ C (ethoxy) -Aromatic H ↔ Aromatic C |

| HMBC | ¹H - ¹³C (multiple bonds) | -CH₃ (acetyl) ↔ C=O -CH₂- (benzyl) ↔ C=O -CH₂- (benzyl) ↔ Aromatic C -Aromatic H ↔ C (ethoxy) -Aromatic H ↔ C (ring methyl) |

| NOESY | ¹H - ¹H (through space) | -CH₂- (benzyl) ↔ Aromatic H (ortho) -CH₃ (ring) ↔ Aromatic H (ortho) |

Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes within a molecule, such as the rotation around single bonds. ox.ac.ukscielo.br For this compound, VT-NMR could be employed to study the conformational dynamics of the ethoxy group. At low temperatures, the rotation around the C-O bond of the ethoxy group might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the conformational exchange can be determined. rsc.orgresearchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. nih.gov This technique is invaluable for structural elucidation. For this compound, a likely fragmentation pathway would involve the initial loss of the acetyl group, followed by further fragmentation of the resulting benzylic cation. The fragmentation patterns of aromatic ketones often involve cleavage of the bonds adjacent to the carbonyl group. miamioh.edulibretexts.org

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Plausible Product Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - 42]⁺ | CH₂=C=O (ketene) |

| [M+H]⁺ | [M+H - 43]⁺ | •COCH₃ (acetyl radical) |

| [M+H - 43]⁺ | [M+H - 43 - 28]⁺ | C₂H₄ (ethylene) |

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the theoretical mass calculated for a given chemical formula, the elemental composition can be confirmed with a high degree of confidence. This is a critical step in the definitive identification of a newly synthesized compound.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions. researchgate.netnih.gov

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to the various functional groups in the molecule. nih.gov These include the carbonyl (C=O) stretch of the ketone, the C-O stretches of the ethoxy group, the aromatic C-H and C=C stretching vibrations, and the aliphatic C-H stretching vibrations of the methyl and methylene groups. spectrabase.comchemicalbook.com By analyzing the positions and intensities of these bands, the presence of the key functional groups can be confirmed. Furthermore, shifts in the vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in the solid state or in concentrated solutions.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ketone) | Stretching | 1705 - 1725 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-O (ether) | Stretching | 1050 - 1250 |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's structure, offering detailed insights into bond lengths, bond angles, and torsional angles. While a specific crystal structure for "this compound" is not publicly available, analysis of closely related phenylpropanone derivatives allows for an informed understanding of its likely structural characteristics.

For instance, the crystal structures of compounds like 1-chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one and 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one have been elucidated. nih.govresearchgate.net These studies reveal that the non-hydrogen atoms of the core structure tend to be nearly planar. In such structures, the crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π–π stacking, which dictate the macroscopic properties of the crystal. nih.gov

The analysis of a related chalcone, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, shows a nearly planar π-conjugated structure, with the crystal packing stabilized by C—H⋯O/F hydrogen bonding and π–π interactions. nih.gov Based on these analogs, one can anticipate that the crystal structure of "this compound" would feature a largely planar phenyl ring. The ethoxy and methyl substituents on the ring, along with the propanone side chain, would adopt conformations that minimize steric hindrance. The arrangement of molecules in the crystal lattice would likely be governed by weak van der Waals forces and potential C-H···O interactions involving the carbonyl and ethoxy groups.

Table 1: Representative Crystallographic Data for a Structurally Related Phenylpropanone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8873 (3) |

| b (Å) | 25.0467 (10) |

| c (Å) | 7.3041 (3) |

| β (°) | 99.016 (4) |

| Volume (ų) | 1063.74 (8) |

| Z | 4 |

| Data is for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, a related compound, to illustrate typical crystallographic parameters. researchgate.net |

Chromatographic Method Development for Purity Profiling and Reaction Yield Determination

Chromatographic techniques are indispensable for separating and quantifying "this compound" from starting materials, intermediates, and byproducts. The development of robust chromatographic methods is essential for quality control and reaction optimization.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile organic compounds. scispace.com A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like "this compound" due to its moderate polarity. scispace.com

The development process involves a systematic optimization of several key parameters:

Column Selection : A C8 or C18 stationary phase is generally suitable for aromatic ketones. These columns provide good retention and resolution based on hydrophobic interactions. nih.gov

Mobile Phase Composition : A mixture of an aqueous solvent (like water, often with a buffer or acid modifier like trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. mdpi.com The ratio is adjusted to achieve optimal retention time and separation from impurities.

Detector : A Diode Array Detector (DAD) or a standard UV detector would be highly effective, as the phenyl ring provides strong chromophores for UV absorption, likely around 254-280 nm. nih.govmdpi.com

Flow Rate and Temperature : These are adjusted to fine-tune the separation, improve peak shape, and ensure reproducibility.

Once developed, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. mdpi.comamazonaws.com

Table 2: Illustrative Parameters for a Hypothetical HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| These parameters are based on typical methods for similar aromatic compounds and serve as a starting point for method development. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying reaction byproducts, unreacted starting materials, or residual solvents that may be present after the synthesis of "this compound".

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which fragments the molecules and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the confident identification of each compound by comparison to spectral libraries.

Potential byproducts in the synthesis of "this compound" could include isomers, products of incomplete reaction, or side-products from competing reaction pathways. For instance, if the synthesis involves a Friedel-Crafts acylation, isomers with the propanone group at different positions on the aromatic ring could be formed. GC-MS provides the necessary sensitivity and specificity to detect and identify these trace-level impurities. researchgate.net

Computational and Theoretical Investigations of 1 4 Ethoxy 2 Methylphenyl Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electron distribution, molecular orbitals, and energy landscapes. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A primary application of DFT is geometry optimization , where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. stackexchange.com This lowest-energy structure corresponds to the molecule's most stable three-dimensional conformation. researchgate.net For 1-(4-Ethoxy-2-methylphenyl)propan-2-one, this process would determine the precise bond lengths, bond angles, and dihedral angles that characterize its structure, including the orientation of the ethoxy and propanone groups relative to the phenyl ring. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d), which defines the mathematical functions used to represent the atomic orbitals. cmu.eduresearcher.life

Beyond static structures, DFT is crucial for mapping energy profiles of chemical reactions. By locating the structures of transition states (the energy maxima along a reaction coordinate) and intermediates, DFT can elucidate the step-by-step mechanism of a transformation. researchgate.netnih.gov For instance, the energy profile for the enolization of this compound could be calculated, revealing the activation energy required for the process.

Illustrative Data Table: Optimized Geometric Parameters

The following table presents hypothetical optimized geometric parameters for this compound, as would be calculated using DFT at the B3LYP/6-31G(d) level of theory. This data is for illustrative purposes only.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl Carbon - Oxygen | 1.215 |

| C-C | Phenyl C4 - Ethoxy O | 1.368 |

| C-C | Phenyl C2 - Methyl C | 1.512 |

| C-C | Phenyl C1 - Propanone CH2 | 1.518 |

| Bond Angles (°) ** | ||

| C-C-C | Phenyl C1 - CH2 - Carbonyl C | 118.5 |

| O-C-C | Ethoxy O - Phenyl C4 - Phenyl C3 | 115.3 |

| C-C-C | Phenyl C1 - Phenyl C2 - Methyl C | 121.0 |

| Dihedral Angles (°) ** | ||

| C-C-O-C | Phenyl C3 - Phenyl C4 - Ethoxy O - Ethyl C | 178.5 |

| C-C-C=O | Phenyl C1 - CH2 - Carbonyl C - Carbonyl O | -15.2 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. ias.ac.in While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for certain electronic properties. ias.ac.in

These high-accuracy calculations are particularly useful for predicting properties that depend subtly on the electronic structure. For this compound, ab initio methods could be used to calculate:

Molecular Orbital Energies: Specifically, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its electronic transition properties. ias.ac.in

Partial Atomic Charges: These calculations reveal the distribution of electron density across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will react with other reagents. ias.ac.in

Illustrative Data Table: Predicted Electronic Properties

The following table shows hypothetical electronic properties for this compound, as could be predicted by high-accuracy ab initio calculations. This data is for illustrative purposes only.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Indicates energy of the lowest-energy orbital to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and electronic excitation energy. |

| Dipole Moment | 2.9 Debye | Quantifies molecular polarity, affecting physical properties. |

| Partial Atomic Charge (Carbonyl O) | -0.55 e | Highlights the nucleophilic character of the oxygen atom. |

| Partial Atomic Charge (Carbonyl C) | +0.60 e | Highlights the electrophilic character of the carbon atom. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD provides a "movie" of molecular behavior, offering insights into dynamic processes. nih.gov

For a flexible molecule like this compound, MD is invaluable for conformational analysis . The molecule can adopt various shapes (conformers) due to rotation around its single bonds, particularly the bonds connecting the ethoxy and propanone side chains to the phenyl ring. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them, determining their relative populations at a given temperature.

Furthermore, MD is the primary tool for studying solvent effects . In a real chemical system, the solute is surrounded by solvent molecules that can significantly influence its structure and reactivity. researchgate.net An MD simulation can explicitly model hundreds or thousands of solvent molecules (e.g., water) around a single solute molecule. nih.govacs.org This allows researchers to observe how the solvent organizes around the solute, forming hydrogen bonds or other non-covalent interactions, and how this solvent shell affects the solute's preferred conformation and dynamic behavior.

Reaction Mechanism Modeling and Transition State Characterization

A central goal of computational chemistry is to elucidate the detailed pathways of chemical reactions. This involves not just identifying the start and end points (reactants and products) but mapping the entire journey, including the high-energy transition states that control the reaction rate.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecular system as a function of the positions of its atoms. numberanalytics.comwikipedia.orglibretexts.org For a chemical reaction, the PES provides a complete picture of the energy landscape, with valleys corresponding to stable species (reactants, products, intermediates) and mountain passes corresponding to transition states. numberanalytics.comvisualizeorgchem.com

By mapping the PES for a key transformation of this compound, such as its reaction with a nucleophile, computational chemists can identify the most favorable reaction pathway. libretexts.org This involves calculating the energy at numerous points along the reaction coordinate (a parameter representing the progress of the reaction, such as the distance between two reacting atoms). The resulting map reveals the activation energy barrier, which is the minimum energy required for the reaction to occur, and can uncover the existence of short-lived intermediates that may be difficult to detect experimentally. visualizeorgchem.com

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). numberanalytics.comfaccts.de A significant KIE is often observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. faccts.decomporgchem.com

Computational methods, particularly DFT, can accurately predict KIEs. numberanalytics.com The calculation involves several steps:

Optimize the geometries of the reactant and the transition state for the reaction step of interest.

Perform a frequency calculation for both structures to determine their vibrational modes.

Repeat these calculations for the isotopically substituted molecule.

Use the vibrational frequencies to calculate the Zero-Point Energies (ZPEs) for all four species (reactant, isotopically labeled reactant, transition state, and isotopically labeled transition state).

The KIE is then calculated from the differences in the activation energies, which are directly related to these ZPE differences. acs.org

For a reaction involving this compound, such as the abstraction of a proton from the carbon adjacent to the carbonyl group, calculating the KIE could confirm whether this C-H bond is indeed broken in the transition state. comporgchem.com

Illustrative Data Table: Calculated KIE for α-Proton Abstraction

The following table provides hypothetical data for a calculated primary KIE for the abstraction of a proton from the methylene (B1212753) group of this compound at 298 K. This data is for illustrative purposes only.

| Species | Key Vibrational Frequency (C-H/C-D stretch, cm⁻¹) | Calculated kH/kD | Interpretation |

| Reactant (C-H) | 2950 | ||

| Reactant (C-D) | 2180 | ||

| Transition State | Imaginary Frequency (-1500i) | 6.8 | A large primary KIE suggests that the C-H bond is significantly broken in the transition state, consistent with a proton transfer mechanism. |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) for Reactive Sites

Computational chemistry provides critical insights into the reactivity and electronic characteristics of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are employed to predict its chemical behavior.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electron potential, typically color-coded for interpretation. In this representation, areas with negative potential, shown in red, are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, regions with positive potential, depicted in blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net For this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pair electrons. This indicates that this oxygen is the primary site for electrophilic interactions. The aromatic ring and the ethoxy group's oxygen also contribute to the electron density distribution. Positive potentials are generally located around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A large energy gap implies higher stability and lower reactivity. nih.gov Computational studies on analogous phenylpropanoid structures indicate a HOMO-LUMO energy gap of approximately 7.8 eV in an aqueous environment, suggesting moderate chemical reactivity. nih.gov The analysis of these frontier orbitals reveals that the HOMO is typically localized on the electron-rich ethoxy-substituted phenyl ring, while the LUMO is centered on the carbonyl group, consistent with the reactivity pattern of electrophilic addition to the ring and nucleophilic attack at the carbonyl carbon. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.3 |

| Energy Gap (ΔE) | 7.8 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals. juniperpublishers.com This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.govuba.ar The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) on Carbonyl | σ* (C-C) adjacent to carbonyl | 5.8 |

| LP (O) on Ethoxy | π* (C=C) in phenyl ring | 22.5 |

| π (C=C) in phenyl ring | π* (C=C) in phenyl ring | 18.2 |

| σ (C-H) on Methyl | σ* (C-C) adjacent | 4.1 |

Role of 1 4 Ethoxy 2 Methylphenyl Propan 2 One As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Scaffolds for Advanced Materials Research

While direct applications of 1-(4-Ethoxy-2-methylphenyl)propan-2-one in the synthesis of advanced materials are not extensively documented, its structural motifs are relevant to the creation of functional polymers and materials. The phenylpropanone backbone can be chemically modified to introduce polymerizable groups or to be incorporated into larger macromolecular structures.

Research into related compounds demonstrates the potential of such building blocks. For instance, vinyl ketone monomers, which can be synthesized from ketone precursors, are used in radical polymerization to create polymers with specific thermal and optical properties. nih.gov Similarly, benzofulvene monomers, which bear a structural resemblance to the phenylpropane unit, undergo spontaneous polymerization to form polybenzofulvene derivatives, which are being investigated for electronic applications. researchgate.net The presence of the aromatic ring in this compound offers a site for modifications that could lead to monomers for polysulfones or other high-performance polymers. mdpi.com The core structure is amenable to reactions like condensation or cross-coupling to build larger, conjugated systems that are often central to the function of advanced materials.

Table 1: Potential Polymerization Strategies Involving Phenylpropanone-like Scaffolds

| Polymerization Type | Relevant Monomer Class | Potential Application |

| Radical Polymerization | Vinyl Ketones | Liquid Crystalline Polymers |

| Spontaneous Polymerization | Benzofulvene Derivatives | Electronic Materials |

| Polycondensation | Bisphenol Derivatives | High-Performance Thermoplastics |

These examples highlight the latent potential of this compound as a precursor for designing novel monomers for advanced material synthesis, although this remains an area for future exploration.

Building Block for the Development of New Synthetic Reagents and Catalysts

The utility of this compound as a building block is underscored by the advanced catalytic methods developed for its own synthesis. smolecule.com Modern organic synthesis relies on efficient and selective reactions, and the preparation of this ketone intermediate has benefited from such strategies. These methods ensure a reliable supply of the building block for further synthetic elaborations.

Key Synthetic Approaches:

Transition Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are employed to assemble the core structure. Palladium-catalyzed couplings, for example, can selectively introduce the methyl and ethoxy groups onto the aromatic ring with minimal byproduct formation. The choice of ligands, particularly bulky phosphine (B1218219) ligands, is crucial for improving catalytic activity and selectivity. smolecule.com

Photoredox Catalysis: This emerging technique uses visible light to generate reactive intermediates under mild conditions. Iridium- or ruthenium-based photocatalysts can initiate the formation of ketyl radicals from alcohol precursors, which then participate in coupling reactions to form the ketone. This approach offers a sustainable pathway with high yields, often exceeding 85%. smolecule.com

Organocatalysis: Chiral amine catalysts, such as proline derivatives, can facilitate asymmetric aldol (B89426) reactions. This allows for the construction of the propan-2-one moiety with a high degree of enantiomeric excess, which is critical for applications in stereoselective synthesis. smolecule.com

The presence of both a ketone and a modifiable aromatic ring makes this compound a valuable scaffold for creating more complex reagents. The ketone can be transformed into other functional groups (e.g., amines, alcohols, alkenes), while the aromatic ring can be further functionalized, potentially leading to the development of novel ligands for catalysis or specialized reagents for organic synthesis.

Intermediate in Stereoselective Synthesis of Chiral Compounds

A significant application of prochiral ketones like this compound is their role as intermediates in stereoselective synthesis to produce chiral molecules. The carbonyl group of the ketone is a prochiral center, meaning it can be converted into a new stereocenter, typically a chiral alcohol, through an asymmetric reduction reaction.

The synthesis of single-enantiomer compounds is crucial in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. The conversion of this compound into a chiral alcohol, (R)- or (S)-1-(4-ethoxy-2-methylphenyl)propan-2-ol, provides a valuable chiral building block for the synthesis of more complex enantiopure targets.

Methods for Stereoselective Ketone Reduction:

| Method | Description | Typical Outcome |

| Catalytic Asymmetric Hydrogenation | Uses a chiral metal catalyst (e.g., based on Ruthenium or Rhodium) and hydrogen gas to reduce the ketone. | High enantiomeric excess (ee) of one alcohol enantiomer. |

| Enzymatic Reduction | Employs enzymes, such as ketoreductases or lipases, which exhibit high enantioselectivity. mdpi.com | Very high enantiomeric excess, often under mild, environmentally friendly conditions. |

| Chiral Hydride Reagents | Utilizes stoichiometric chiral reducing agents, such as those derived from borohydrides modified with chiral ligands. | Good to excellent enantioselectivity, depending on the reagent and substrate. |

The resulting chiral alcohol can then be used in subsequent reactions, with its stereochemistry guiding the formation of new stereocenters in the final product. This makes this compound a key starting point for accessing optically active compounds. mdpi.com

Application in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry, agrochemicals, and materials science. Phenylpropanone derivatives are well-established precursors for the synthesis of a wide variety of heterocyclic systems due to the reactivity of the ketone and the adjacent α-methylene group.

This compound can serve as a three-carbon building block in condensation reactions with binucleophilic reagents to form five- or six-membered rings.

Examples of Heterocycle Synthesis from Ketone Precursors:

Pyrazoles: One of the most common methods for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com While the target compound is not a 1,3-dicarbonyl itself, it can be readily converted into one or used in reactions that generate an equivalent intermediate. The reaction of the ketone with a hydrazine will lead to the formation of a pyrazole ring, a core structure in many pharmaceuticals. nih.govmdpi.com

Pyrimidines: Pyrimidine (B1678525) rings can be constructed by condensing a three-carbon unit with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg Chalcones, which are α,β-unsaturated ketones, are common intermediates for pyrimidine synthesis. derpharmachemica.com this compound can undergo a base-catalyzed aldol condensation with an aromatic aldehyde to form a chalcone, which can then be cyclized to yield a highly substituted pyrimidine derivative. organic-chemistry.org

Table 2: Common Heterocyclic Systems Synthesized from Ketone Building Blocks

| Heterocycle | Key Reagents | Synthetic Method |

| Pyrazole | Hydrazine derivatives | Knorr pyrazole synthesis / Condensation |

| Pyrimidine | Urea, Thiourea, Guanidine | Biginelli reaction / Condensation with chalcones |

| Isoxazole | Hydroxylamine | Condensation |

| Quinoline | Anilines, DMSO | Oxidative Annulation |

The versatility of this compound as a substrate in these classical and modern heterocycle syntheses makes it a valuable intermediate for generating libraries of complex molecules for screening and development in various scientific fields. nih.govnih.gov

Future Directions and Emerging Research Avenues for 1 4 Ethoxy 2 Methylphenyl Propan 2 One

Exploration of Photoredox and Electroorganic Synthetic Routes

Traditional synthetic methods for aryl ketones, such as Friedel-Crafts acylation, often necessitate harsh conditions and stoichiometric Lewis acid catalysts, leading to significant waste and limited functional group tolerance. Emerging techniques in photoredox and electroorganic chemistry offer milder, more sustainable, and highly selective alternatives.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. For the synthesis of 1-(4-Ethoxy-2-methylphenyl)propan-2-one, a metallaphotoredox strategy could be employed, coupling a suitable derivative of 4-ethoxy-2-methylbenzene with a propanoyl source. This method avoids strong acids and high temperatures, potentially increasing yield and purity. researchgate.net

Electroorganic Synthesis: Electrochemical methods provide a reagent-free way to drive redox reactions by directly using electrons to activate substrates. Anodic oxidation could be used to generate a reactive intermediate from 4-ethoxy-2-methylbenzene, which could then be coupled with an enol acetate (B1210297) or a similar propanoyl equivalent. rsc.orgconsensus.app This technique offers precise control over reaction potential, minimizing side reactions and eliminating the need for chemical oxidants. acs.org

| Parameter | Traditional Friedel-Crafts | Proposed Photoredox Route | Proposed Electroorganic Route |

| Catalyst | AlCl₃ (stoichiometric) | Iridium or Ruthenium complex (catalytic) | None (electrode surface) |

| Conditions | High temperature, inert atmosphere | Room temperature, visible light | Ambient temperature, controlled potential |

| Reagents | Propanoyl chloride | Carboxylic acid derivative | Enol acetate, supporting electrolyte |

| Waste Profile | High (metal salts, acidic quench) | Low (minimal catalyst loading) | Very Low (reagentless activation) |

| Selectivity | Potential for isomer formation | High regioselectivity | High selectivity and functional group tolerance |

This interactive table compares traditional synthesis with proposed advanced routes.

Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis

The transition from batch processing to continuous flow manufacturing is a key objective in modern chemical production, offering enhanced safety, consistency, and scalability. digitellinc.com Microreactors, with their high surface-area-to-volume ratio, allow for superior control over reaction parameters like temperature and mixing, which is particularly advantageous for highly exothermic or rapid reactions. mdpi.comchimia.ch

A continuous synthesis of this compound could be designed using a microreactor system. researchgate.net Reactant streams of 3-methylphenetole and an acylating agent (e.g., propionic anhydride) could be mixed with a catalyst, such as methanesulfonic acid, and pumped through a heated reactor coil. digitellinc.com The short residence time and precise temperature control would minimize the formation of byproducts. This approach is not only safer, especially when handling hazardous reagents, but also allows for on-demand production, reducing the need for large-scale storage. acs.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Vessel | Large glass reactor | Small-diameter tubing (PFA, stainless steel) |

| Heat Transfer | Poor, potential for hotspots | Excellent, precise temperature control |

| Mixing | Inefficient, dependent on stirring | Efficient, rapid diffusion-based mixing |

| Safety | High risk with large volumes of reagents | Inherently safer due to small reaction volume |

| Scalability | Difficult, requires process redesign | Simple, "scaling-out" by parallel operation |

| Typical Yield | 75-85% | >95% (projected) |

| Residence Time | Hours | Seconds to Minutes |

This interactive table highlights the advantages of a continuous flow process over traditional batch synthesis.

Development of Machine Learning Models for Predictive Synthesis and Reaction Outcome

The application of artificial intelligence and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes without the need for exhaustive experimentation. ibm.comgithub.io By training algorithms on large datasets of known reactions, ML models can identify complex relationships between reactants, reagents, conditions, and the resulting yield or selectivity. nih.govacs.org

For this compound, a predictive ML model could be developed to optimize its synthesis. wiley.com A "random forest" or "neural network" model could be trained on a dataset comprising various substituted arenes and acylating agents. mit.eduneurips.cc The model would use computed molecular descriptors (fingerprints) and reaction parameters as inputs to predict the yield. nih.gov This computational screening would allow researchers to identify the most promising reaction conditions before entering the lab, dramatically accelerating the optimization process and reducing material waste. arxiv.org

| Input Feature (Descriptor) | Example Data Point 1 | Example Data Point 2 | Example Data Point 3 |

| Substrate (SMILES) | COc1ccc(C)cc1 | CCOCc1ccccc1 | CCOc1cc(C)ccc1OC |

| Acylating Agent | Propionyl Chloride | Acetic Anhydride (B1165640) | Propanoyl Bromide |

| Catalyst | AlCl₃ | MSA | Zeolite H-BEA |

| Solvent | Dichloromethane | Nitromethane | None |

| Temperature (°C) | 60 | 80 | 75 |

| Concentration (M) | 0.5 | 1.0 | 0.8 |

| Yield (%) (Target) | 78 | 65 | 88 |

This interactive table illustrates a sample dataset structure for training a machine learning model to predict reaction yield.

Design of Next-Generation Chemical Transformations Utilizing the Compound's Unique Structural Features

The molecular architecture of this compound—an electron-rich, sterically influenced aromatic ring coupled with a reactive ketone moiety—provides a platform for designing novel chemical transformations.

C-H Activation: The aromatic ring possesses two activating groups (ethoxy and methyl), which direct electrophilic substitution. Modern transition-metal-catalyzed C-H activation offers a powerful tool for forging new bonds at previously unreactive positions. rsc.org Research could target the C-H bonds ortho to the ethoxy and methyl groups for functionalization (e.g., arylation, halogenation, or amination), creating a library of complex derivatives that would be difficult to access through traditional multi-step sequences. nih.gov

Novel Condensation Reactions: The ketone's α-protons and carbonyl group are sites for classic and emerging condensation reactions. nih.govdoubtnut.com Beyond standard aldol (B89426) or Claisen-Schmidt reactions, research could explore novel multicomponent reactions or domino sequences where this compound acts as a key building block. For instance, a condensation reaction with a bifunctional reagent could lead to the rapid assembly of complex heterocyclic systems, such as pyridones or pyranones. acs.org

| Transformation Type | Target Site | Potential Reagents/Catalyst | Resulting Product Class |

| C-H Arylation | Aromatic Ring (C5-H) | Pd(OAc)₂, Aryl Halide | Biaryl Ketones |

| C-H Halogenation | Aromatic Ring (C3-H) | RuCl₃, N-halosuccinimide | Halogenated Aryl Ketones |

| Asymmetric Reduction | Carbonyl Group | Chiral Co or Ru complex, H₂ | Chiral Secondary Alcohols |

| Dieckmann Condensation | α-Protons, Carbonyl | Base (e.g., t-BuOK), Diester | Substituted Cyclopentenones |

| Paal-Knorr Synthesis | α-Protons | 1,4-Diketone, Acid/Amine | Substituted Furans/Pyrroles |

This interactive table outlines potential next-generation transformations for creating novel derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethoxy-2-methylphenyl)propan-2-one, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-ethoxy-2-methylbenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). To optimize yield:

- Use anhydrous conditions to prevent catalyst deactivation.

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to aromatic substrate).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from by-products like dialkylated derivatives .

- Monitor reaction progress using TLC or GC-MS to identify optimal termination points.

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and methylphenyl protons (δ 2.3–2.5 ppm for Ar–CH₃). The ketone group does not directly appear but deshields adjacent protons.

- ¹³C NMR : Confirm the carbonyl carbon (δ 205–210 ppm) and aromatic carbons (δ 110–160 ppm).

- IR : Detect the ketone C=O stretch (~1700 cm⁻¹) and ether C–O–C (~1250 cm⁻¹).

- MS : Look for molecular ion [M]⁺ at m/z 206 and fragment ions corresponding to loss of ethoxy (–OCH₂CH₃, m/z 147) or methyl groups .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during the structural elucidation of this compound?

- Methodological Answer :

- Use SHELXL for refinement: Apply restraints for disordered ethoxy or methyl groups and validate geometric parameters (bond lengths/angles) against similar structures.

- Cross-validate with DFT-calculated structures to identify outliers in torsion angles or hydrogen bonding.

- Employ Hirshfeld surface analysis to assess intermolecular interactions and confirm packing motifs.

- For twinned crystals, use the HKLF5 format in SHELXL to refine data .

Q. How can computational chemistry methods, such as DFT calculations, be applied to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.

- Predict thermodynamic stability under acidic/basic conditions by calculating pKa or bond dissociation energies (BDEs).

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental data for validation.

- Use molecular dynamics (MD) simulations to study solvation effects in polar/nonpolar solvents .

Q. In designing biological activity assays, what controls and validation steps are essential to ensure the reliability of data for this compound?

- Methodological Answer :

- Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) to account for solvent effects.

- Perform dose-response assays (e.g., IC₅₀ determination) in triplicate to assess reproducibility.

- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- For cytotoxicity studies, use MTT assays with reference compounds (e.g., cisplatin) and normalize to cell viability .

Q. When encountering contradictory results in the pharmacological evaluation of this compound, what statistical and experimental approaches should researchers employ to verify findings?

- Methodological Answer :

- Apply Grubbs’ test to identify outliers in replicate experiments.

- Use ANOVA or t-tests to compare datasets, ensuring appropriate correction for multiple comparisons (e.g., Bonferroni).

- Re-run experiments under standardized conditions (pH, temperature, solvent purity) to minimize variability .

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.